molecular formula C13H10ClNO3 B6415146 4-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% CAS No. 1261913-78-3

4-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95%

Cat. No. B6415146
CAS RN: 1261913-78-3
M. Wt: 263.67 g/mol
InChI Key: RPBFXCHGIQNIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-4-methoxyphenyl)nicotinic acid, also known as 4-CMPN, is a novel compound that has been widely studied in the field of medicinal chemistry. It is an analog of nicotinic acid, a naturally occurring compound found in many foods, and has a variety of potential applications in the field of scientific research.

Scientific Research Applications

4-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% has a variety of potential applications in the field of scientific research. It has been used as a substrate for the enzyme nicotinic acid phosphoribosyltransferase (NAPRTase), which is involved in the biosynthesis of nicotinic acid. It has also been used as a substrate for the enzyme nicotinic acid hydroxylase (NAH), which is involved in the metabolism of nicotinic acid. Furthermore, 4-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% has been used as a model compound for studying the structure and function of nicotinic acid-related enzymes.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% is still not fully understood. However, it is believed that 4-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% binds to the active site of the enzyme NAPRTase and is then converted to nicotinic acid. The nicotinic acid is then further metabolized by the enzyme NAH to form nicotinic acid metabolites.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% are still being studied. However, it has been demonstrated to have a wide range of biological activities, such as anti-inflammatory, anti-oxidant, anti-tumor, and anti-viral effects. Furthermore, 4-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% has been shown to have a beneficial effect on the cardiovascular system, as well as the nervous system.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% for lab experiments is that it is a stable compound that can be easily synthesized and stored. Furthermore, it is relatively inexpensive and can be used in a wide variety of scientific research applications. The main limitation of using 4-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% for lab experiments is that it is not as well-studied as other compounds, and thus its effects on the human body are still not fully understood.

Future Directions

The future directions for 4-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% research are numerous. One potential direction is to further study its effects on the cardiovascular system and the nervous system. Another potential direction is to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anti-oxidant agent. Additionally, further research could be conducted to investigate its potential use as an anti-tumor or anti-viral agent. Finally, further research could be conducted to investigate its potential use in drug delivery systems.

Synthesis Methods

4-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% can be synthesized in a two-step reaction. The first step involves the reaction of 4-methoxyphenol with 3-chloro-4-methoxybenzoyl chloride to form the desired 4-(3-chloro-4-methoxyphenyl)nicotinic acid. The second step involves the hydrolysis of the 4-(3-chloro-4-methoxyphenyl)nicotinic acid to form the desired 4-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95%. This method has been widely used in the synthesis of 4-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% and has been demonstrated to be efficient and reliable.

properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-12-3-2-8(6-11(12)14)9-4-5-15-7-10(9)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBFXCHGIQNIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=NC=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692664
Record name 4-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid

CAS RN

1261913-78-3
Record name 4-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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